2H-1,4-Benzoxazin-3(4H)-one, 6-(1-piperidinylsulfonyl)-

Description

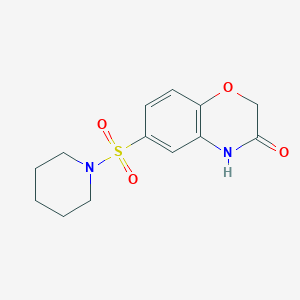

The compound 2H-1,4-Benzoxazin-3(4H)-one, 6-(1-piperidinylsulfonyl)- belongs to the benzoxazinone family, a class of heterocyclic compounds with a fused benzene and oxazine ring. The substituent at position 6—a 1-piperidinylsulfonyl group—confers unique physicochemical and biological properties. Benzoxazinones are widely studied for their diverse pharmacological activities, including antimicrobial, antifungal, and receptor antagonism .

Properties

IUPAC Name |

6-piperidin-1-ylsulfonyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4S/c16-13-9-19-12-5-4-10(8-11(12)14-13)20(17,18)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQICQXKRRWRJCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301213528 | |

| Record name | 6-(1-Piperidinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301213528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49721422 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

31794-46-4 | |

| Record name | 6-(1-Piperidinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31794-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1-Piperidinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301213528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 6-(1-piperidinylsulfonyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzoxazinone Core: The benzoxazinone core can be synthesized through the cyclization of an appropriate ortho-aminophenol derivative with a suitable carboxylic acid or its derivative under acidic or basic conditions.

Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzoxazin-3(4H)-one, 6-(1-piperidinylsulfonyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzoxazinone core or piperidine ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Alkyl halides, sulfonyl chlorides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, amines.

Substitution: Various substituted benzoxazinones and piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of benzoxazinones exhibit promising anticancer properties. For instance, studies have demonstrated that compounds similar to 2H-1,4-benzoxazin-3(4H)-one can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds candidates for further development as anticancer agents .

Antimicrobial Properties

The compound has shown activity against several bacterial strains. Its efficacy as an antimicrobial agent can be attributed to its ability to disrupt bacterial cell wall synthesis and function. This makes it a potential candidate for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern .

Enzyme Inhibition

2H-1,4-benzoxazin-3(4H)-one derivatives have been studied for their ability to inhibit specific enzymes involved in disease processes. For example, they may act as inhibitors of protein kinases or phosphodiesterases, which are crucial in various signaling pathways related to cancer and inflammation .

Agrochemical Applications

Herbicidal Activity

Compounds in the benzoxazine family are being explored for their herbicidal properties. Their mode of action typically involves the inhibition of specific biochemical pathways essential for plant growth. This makes them suitable candidates for developing environmentally friendly herbicides that target unwanted vegetation without affecting crops .

Plant Growth Regulators

Research has also indicated that benzoxazinones can function as plant growth regulators. They may enhance growth or resistance to pests and diseases in certain crops, providing an alternative to synthetic growth hormones .

Synthesis and Structural Modifications

The synthesis of 2H-1,4-benzoxazin-3(4H)-one, 6-(1-piperidinylsulfonyl)- often involves complex organic reactions. Recent advancements include ligand-free copper-catalyzed cascade reactions that simplify the synthesis process while improving yield and purity .

Table: Comparison of Synthesis Methods for Benzoxazinones

| Method | Advantages | Disadvantages |

|---|---|---|

| Ligand-free copper-catalyzed | High yield, simpler process | Requires specific conditions |

| Traditional organic synthesis | Established protocols | Often lower yields |

| Microwave-assisted synthesis | Faster reaction times | Equipment cost |

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal highlighted the anticancer effects of a series of benzoxazinone derivatives on human breast cancer cells. The results showed a significant reduction in cell viability at specific concentrations, suggesting that these compounds could serve as lead structures for new chemotherapeutics .

Case Study 2: Herbicide Development

In agricultural research, a derivative of 2H-1,4-benzoxazin-3(4H)-one was tested against common weeds in maize crops. The findings indicated effective weed control with minimal impact on maize growth, showcasing its potential as a selective herbicide .

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 6-(1-piperidinylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

Receptor Binding: Binding to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

DNA Interaction: Interacting with DNA, leading to the inhibition of DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Substituted Derivatives

6-(Ethylsulfonyl)-2H-1,4-Benzoxazin-3(4H)-one

- Structure : Ethylsulfonyl group at position 6.

- Molecular Formula: C₁₀H₁₁NO₄S.

- Molecular Weight : 241.27 g/mol.

- Key Differences: The ethyl group is smaller and less basic than piperidine, reducing steric hindrance and altering solubility. No direct bioactivity data are reported, but its structural simplicity suggests utility as an intermediate .

6-(Piperazine-1-sulfonyl)-2H-1,4-Benzoxazin-3(4H)-one Hydrochloride

- Structure : Piperazine sulfonyl group at position 6 (hydrochloride salt).

- Molecular Formula : C₁₂H₁₅N₃O₄S.

- Molecular Weight : 297.33 g/mol (free base).

- Key Differences : Piperazine introduces two nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to the piperidine substituent. This compound is primarily used as a building block in drug discovery .

Heterocyclic Substituents

6-(1H-Pyrrol-1-yl)-2H-1,4-Benzoxazin-3(4H)-one

- Structure : Pyrrole ring at position 6.

- Molecular Formula : C₁₂H₁₀N₂O₂.

- Molecular Weight : 214.22 g/mol.

- Key Differences: The pyrrole group is aromatic and planar, enabling π-π stacking interactions. This contrasts with the non-aromatic, bulky piperidinylsulfonyl group, which may enhance membrane permeability .

Pharmacologically Active Analogues

6-[1-(4-Fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2H-1,4-Benzoxazin-3(4H)-one (Compound 14n)

- Structure : Pyrazole substituent at position 6.

- Molecular Formula : C₁₉H₁₄F₄N₂O₂.

- Molecular Weight : 378.33 g/mol.

- Bioactivity : Potent mineralocorticoid receptor antagonist (IC₅₀ < 10 nM) with antihypertensive effects in vivo. The pyrazole group enhances lipophilicity and receptor binding compared to sulfonyl derivatives .

6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-Benzoxazin-3(4H)-ones

Antifungal Derivatives

Propanolamine-Containing 2H-1,4-Benzoxazin-3(4H)-ones

- Structure: Propanolamine moiety at position 6.

- Bioactivity: Broad-spectrum antimicrobial activity (MIC₉₀: 2–8 µg/mL against Xanthomonas oryzae and Fusarium graminearum). The hydroxyl group in propanolamine improves water solubility, contrasting with the hydrophobic piperidinylsulfonyl group .

Data Tables

Table 1. Structural and Physicochemical Comparison

*Estimated based on structural analogs.

Table 2. Bioactivity Comparison

Research Findings and Insights

- Piperidine’s aliphatic ring may enhance blood-brain barrier penetration compared to piperazine .

- Bioactivity Gaps: While ethylsulfonyl and pyrazole derivatives show confirmed bioactivity, the target compound’s pharmacological profile remains underexplored.

- Antimicrobial Potential: Propanolamine derivatives’ success against plant pathogens highlights the benzoxazinone scaffold’s versatility. The target compound’s sulfonyl group could improve resistance to enzymatic degradation compared to hydroxyl-containing analogues .

Biological Activity

2H-1,4-Benzoxazin-3(4H)-one, 6-(1-piperidinylsulfonyl)- is a derivative of benzoxazine that has garnered attention for its diverse biological activities. This compound is part of a larger class of benzoxazinones that are known for their potential applications in agriculture and medicine. This article explores the biological activity of this compound, highlighting its synthesis, biological assays, and relevant case studies.

Synthesis

The synthesis of 2H-1,4-benzoxazin-3(4H)-one derivatives typically involves several methods. One efficient approach is the ligand-free copper-catalyzed cascade reaction of substituted chloroacetamides with 2-halophenols, which provides a broad range of derivatives with varying biological activities .

General Synthesis Method

- Reactants : Substituted chloroacetamides and 2-halophenols.

- Catalyst : Copper (ligand-free).

- Conditions : Mild reaction conditions, often under room temperature.

Antiviral Activity

Recent studies have demonstrated the antiviral potential of various benzoxazinone derivatives against pathogens such as the tobacco mosaic virus (TMV). For instance, compound 2i exhibited an effective EC50 value of 395.05 μg/mL against TMV . This suggests that modifications to the benzoxazine structure can enhance antiviral efficacy.

Antibacterial Activity

The antibacterial properties of these compounds have also been investigated. In a study assessing the inhibitory effects on Pseudomonas syringae pv. actinidiae, compound 3d showed a remarkable EC50 value of 45.70 μg/mL, indicating strong antibacterial activity .

Antifungal Activity

In terms of antifungal activity, compound 3a demonstrated significant inhibition against Pestalotiopsis trachicarpicola with an EC50 value of 13.53 μg/mL. Scanning electron microscopy revealed morphological changes in the fungal cells treated with this compound, indicating its potential as a fungicide .

Summary Table of Biological Activities

| Compound | Biological Activity | EC50 Value (μg/mL) | Pathogen |

|---|---|---|---|

| 2i | Antiviral | 395.05 | TMV |

| 3d | Antibacterial | 45.70 | Pseudomonas syringae |

| 3a | Antifungal | 13.53 | Pestalotiopsis trachicarpicola |

Case Study 1: Development of Broad-Spectrum Pesticides

A series of aniline-based benzoxazinone derivatives were synthesized to develop broad-spectrum pesticides targeting tea tree diseases. The bioactivity evaluation indicated that these compounds could serve as effective agents against various plant pathogens due to their multifaceted biological activities .

Case Study 2: Structural Modifications and Bioactivity Correlation

Research has shown that structural modifications to the benzoxazine core can significantly influence biological activity. For example, introducing different substituents on the aromatic ring or altering the sulfonamide group can enhance or diminish efficacy against specific pathogens .

Q & A

Q. What synthetic strategies are recommended for synthesizing 6-(1-piperidinylsulfonyl)-benzoxazinone derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as sulfonylation of the benzoxazinone core using piperidine-derived sulfonyl chlorides. Key steps include:

- Condensation reactions : Use ethanol or chloroform/methanol solvent systems to introduce sulfonyl-piperidine substituents, as demonstrated in hydrazine-mediated derivatization of benzoxazinones .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating pure products.

- Yield optimization : Adjust reaction stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) and temperature (40–60°C) to minimize side reactions .

Q. Which analytical techniques are most reliable for quantifying 6-(1-piperidinylsulfonyl)-benzoxazinone and its degradation products?

- Methodological Answer :

- UPLC-MS/MS : Provides high sensitivity for trace analysis. Use a C18 column with a mobile phase of methanol/water (70:30) containing 0.1% formic acid. Monitor transitions at m/z 295→211 (parent ion) and m/z 211→153 (degradant) .

- HPLC-UV : For routine quantification, employ a reversed-phase column with isocratic elution (acetonitrile:phosphate buffer, pH 3.0) and detection at 254 nm .

Q. How can structural elucidation of this compound be performed using spectroscopic methods?

- Methodological Answer :

- NMR : Assign peaks for the benzoxazinone core (e.g., carbonyl at δ 168–170 ppm in NMR) and piperidinyl-sulfonyl moiety (protons at δ 1.4–2.8 ppm in NMR) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H] at m/z 295.0921) and fragmentation patterns (e.g., loss of SO group) .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the biological activity of 6-(1-piperidinylsulfonyl)-benzoxazinone derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with targets like acetylcholinesterase (AChE) or β-secretase (BACE1). Parameterize the ligand with GAFF2 force fields and dock into crystal structures (e.g., PDB: 4EY7) .

- QSAR Modeling : Train models on benzoxazinone datasets to correlate sulfonyl-piperidine substituents with anti-inflammatory activity (e.g., IC vs. LogP) .

Q. How can researchers resolve contradictions in reported biological data for structurally similar benzoxazinones?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays .

- Orthogonal Validation : Confirm activity using multiple assays (e.g., enzymatic inhibition + cell viability). For instance, validate anti-cancer effects via both MTT and caspase-3 activation assays .

Q. What strategies are effective for designing multi-target inhibitors based on the benzoxazinone scaffold?

- Methodological Answer :

- Scaffold Hybridization : Fuse benzoxazinone with pharmacophores like piperazine (for CNS targets) or acetylene groups (for material science applications) .

- Fragment-Based Screening : Use X-ray crystallography to identify binding motifs for dual AChE/BACE1 inhibition. Optimize substituents at position 6 for enhanced blood-brain barrier permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.